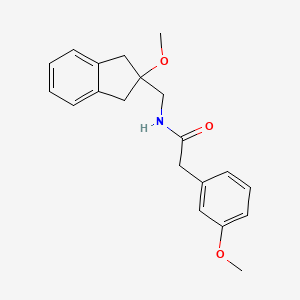
(3-(4-(フェノキシメチル)-1H-1,2,3-トリアゾール-1-イル)アゼチジン-1-イル)(6-(トリフルオロメチル)ピリジン-3-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a synthetic organic molecule with potential applications in various fields, including chemistry, biology, and medicine. This complex structure comprises several functional groups, such as triazoles, azetidines, and pyridines, which contribute to its unique properties and reactivity.
科学的研究の応用
The compound's applications span several fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Potential bioactive compound for studying cellular processes.
Medicine: : Investigated for therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Utilized in the development of new materials with specific properties, such as improved solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone generally involves multiple steps:
Formation of 1H-1,2,3-triazole ring: : Starting with an azide and an alkyne, a 1H-1,2,3-triazole ring is formed using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Incorporation of the phenoxymethyl group: : This can be achieved through nucleophilic substitution reactions.
Azetidine ring construction: : Using an appropriate azetidine precursor, the ring can be formed through cyclization reactions.
Attachment of trifluoromethylpyridine: : The trifluoromethylpyridine group can be introduced using Suzuki-Miyaura cross-coupling reactions.
Final assembly: : The intermediate compounds are combined under specific conditions to form the final product.
Industrial Production Methods
Industrial production typically involves similar synthetic routes but optimized for large-scale production. This optimization includes the selection of cost-effective reagents, high-yielding reaction conditions, and efficient purification processes.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the triazole and azetidine rings.
Reduction: : Specific reduction reactions can target functional groups like the ketone or the triazole ring.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents, nucleophiles, and specific catalytic conditions for electrophilic or nucleophilic substitutions.
Major Products Formed from These Reactions
Oxidation Products: : Oxidized triazole derivatives, oxo-azetidines.
Reduction Products: : Reduced triazole or azetidine derivatives.
Substitution Products: : Various substituted phenoxymethyl and pyridine derivatives.
作用機序
The compound's mechanism of action varies depending on its application:
In biological systems: : It may interact with specific proteins or enzymes, inhibiting or modulating their activity. For example, it might bind to active sites or allosteric sites, altering enzyme function.
In chemical reactions: : Its functional groups provide sites for chemical interactions, facilitating various synthetic transformations.
類似化合物との比較
Compared to similar compounds, (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone stands out due to its unique combination of functional groups, which imparts distinctive reactivity and biological activity.
List of Similar Compounds
(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)ethanone
(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)propanone
(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)butanone
These compounds share the triazole and phenoxymethyl moieties but differ in their additional functional groups and overall molecular structure.
特性
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O2/c20-19(21,22)17-7-6-13(8-23-17)18(28)26-10-15(11-26)27-9-14(24-25-27)12-29-16-4-2-1-3-5-16/h1-9,15H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBYUDVZWOPZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507822.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2507823.png)





![N-[3-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxyphenyl]acetamide](/img/structure/B2507833.png)


![9-(2,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2507838.png)


